8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a cyclohexylamino group, an isopentyl chain, and a methyl group attached to a purine core. The purine core is a heterocyclic aromatic organic compound, which is fundamental in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with an isopentyl halide under basic conditions, followed by the introduction of the cyclohexylamino group through nucleophilic substitution. The final step often includes methylation of the purine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-pressure reactors for the alkylation step and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylamino or isopentyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while reduction can produce purine alcohols or amines.
Scientific Research Applications
8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-(cyclohexylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(cyclohexylamino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(cyclohexylamino)-7-isopentyl-3-ethyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 8-(cyclohexylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The combination of the cyclohexylamino group, isopentyl chain, and methyl group on the purine core can result in unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-(cyclohexylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-11(2)9-10-22-13-14(21(3)17(24)20-15(13)23)19-16(22)18-12-7-5-4-6-8-12/h11-12H,4-10H2,1-3H3,(H,18,19)(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPVLRSJFHAYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NC3CCCCC3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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